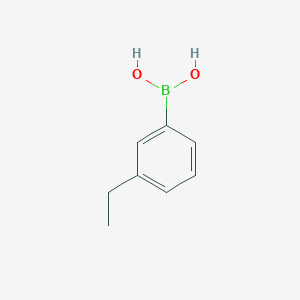











|
REACTION_CXSMILES
|
C([Li])CCC.[CH2:6]([C:8]1[CH:9]=[C:10](Br)[CH:11]=[CH:12][CH:13]=1)[CH3:7].C[O:16][B:17](OC)[O:18]C.Cl>CCCCCC.O1CCCC1>[CH2:6]([C:8]1[CH:9]=[C:10]([B:17]([OH:18])[OH:16])[CH:11]=[CH:12][CH:13]=1)[CH3:7]
|


|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(CCC)[Li]
|
|
Name
|
solution
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
4.6 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)C=1C=C(C=CC1)Br
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
CCCCCC
|
|
Name
|
|
|
Quantity
|
50 mL
|
|
Type
|
solvent
|
|
Smiles
|
O1CCCC1
|
|
Name
|
|
|
Quantity
|
4.4 mL
|
|
Type
|
reactant
|
|
Smiles
|
COB(OC)OC
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
-70 °C
|
|
Type
|
CUSTOM
|
|
Details
|
The mixture was stirred at about −70° C. for 1 hour
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
the internal temperature below −60° C
|
|
Type
|
CUSTOM
|
|
Details
|
the internal temperature below −60° C
|
|
Type
|
STIRRING
|
|
Details
|
The reaction mixture was stirred at −70° C. for 30 minutes
|
|
Duration
|
30 min
|
|
Type
|
TEMPERATURE
|
|
Details
|
to warm to room temperature
|
|
Type
|
EXTRACTION
|
|
Details
|
the mixture was extracted with dichloromethane (3×50 ml)
|
|
Type
|
CONCENTRATION
|
|
Details
|
the combined extracts concentrated under reduced pressure The residue
|
|
Type
|
DISSOLUTION
|
|
Details
|
was dissolved in ether (50 ml)
|
|
Type
|
EXTRACTION
|
|
Details
|
the solution extracted with 1M aqueous sodium hydroxide solution (2×30 ml)
|
|
Type
|
EXTRACTION
|
|
Details
|
extracted with ether (3×50 ml)
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The combined extracts were dried (MgSO4)
|
|
Type
|
CUSTOM
|
|
Details
|
evaporated under reduced pressure
|


Reaction Time |
1 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)C=1C=C(C=CC1)B(O)O
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 0.9 g | |
| YIELD: PERCENTYIELD | 24% | |
| YIELD: CALCULATEDPERCENTYIELD | 24% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |